5-(Azidomethyl)-1,2,4-oxadiazole
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Overview
Description
5-(Azidomethyl)-1,2,4-oxadiazole is an organic compound that features an azide group attached to a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields, including materials science, medicinal chemistry, and organic synthesis. The presence of the azide group makes it highly reactive and useful in click chemistry reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 5-(chloromethyl)-1,2,4-oxadiazole, is reacted with sodium azide under mild conditions to replace the chlorine atom with an azide group .
Industrial Production Methods
While specific industrial production methods for 5-(Azidomethyl)-1,2,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the highly reactive azide group.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, alkyne substrates, and mild reaction conditions.
Reduction: Triphenylphosphine, lithium aluminum hydride, or other reducing agents.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
1,2,3-Triazoles: Formed via CuAAC reactions.
Amines: Formed via reduction of the azide group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Scientific Research Applications
5-(Azidomethyl)-1,2,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-1,2,4-oxadiazole primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and bioactive. Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Azidomethyl)-1,1’-biphenyl-2-yl)-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of an oxadiazole ring.
3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: Contains multiple azide groups and is used in materials science.
Uniqueness
5-(Azidomethyl)-1,2,4-oxadiazole is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical properties and reactivity compared to other azide-containing compounds. Its ability to participate in click chemistry and form stable triazoles makes it particularly valuable in various applications.
Properties
IUPAC Name |
5-(azidomethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O/c4-8-6-1-3-5-2-7-9-3/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQHGXMCIUESOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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